![molecular formula C11H15NO2 B3131921 3-((2,4-Dimethylphenyl)amino)propanoic acid CAS No. 36053-80-2](/img/structure/B3131921.png)
3-((2,4-Dimethylphenyl)amino)propanoic acid
Overview
Description
“3-((2,4-Dimethylphenyl)amino)propanoic acid” is a compound that falls under the category of alpha-amino acids . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group in this case is a 2,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of “3-((2,4-Dimethylphenyl)amino)propanoic acid” consists of an amino group, a carboxyl group, and a 2,4-dimethylphenyl group attached to the alpha carbon . The molecular formula is C11H15NO2 .Scientific Research Applications
Neurotoxicity Studies
- Findings : Amitraz and its metabolites exhibit cytotoxicity and are predicted to pass the blood-brain barrier, affecting central and peripheral nervous systems .
Organic Synthesis
- Examples : It plays a crucial role in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Antimicrobial Activity
- Findings : Novel derivatives may exhibit favorable activity against specific strains, e.g., Acinetobacter baumannii .
Imidazolinone Derivatives
- Potential Applications : These derivatives could have diverse uses in medicinal chemistry or materials science .
Receptor Interaction Studies
- Functional Implications : These interactions may impact reproduction, development, locomotion, and feeding .
Toxicology and Environmental Impact
properties
IUPAC Name |
3-(2,4-dimethylanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(9(2)7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIJEMZZXRYNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dimethylphenyl)amino)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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